molecular formula C24H23N3O4S2 B2723657 N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide CAS No. 850911-45-4

N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2723657
CAS No.: 850911-45-4
M. Wt: 481.59
InChI Key: ZVZOYNKFDJBRRD-OCOZRVBESA-N
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Description

N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is part of the benzothiazole family, known for its diverse biological activities and medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. Common synthetic routes include:

    Formation of Benzothiazole Core: This step often involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Functionalization: The benzothiazole core is then functionalized with various substituents, including the ethyl group and the morpholin-4-ylsulfonyl group. This step may involve nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole core or the morpholinyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, sodium hydride, DMF.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an antimicrobial agent, particularly against drug-resistant bacterial strains.

    Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: Utilized in the development of new dyes and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound has been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase, which are crucial for bacterial and cancer cell survival.

    Pathways Involved: By inhibiting these enzymes, the compound disrupts essential cellular processes, leading to cell death. For example, inhibition of DNA gyrase prevents DNA replication, while inhibition of tyrosine kinase disrupts signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and are also known for their diverse biological activities.

    Sulfonylbenzamides: Compounds such as N-(4-sulfamoylphenyl)benzamide exhibit similar functional groups and have been studied for their antimicrobial and anticancer properties.

Uniqueness

N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholin-4-ylsulfonyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-2-27-21-12-9-17-5-3-4-6-20(17)22(21)32-24(27)25-23(28)18-7-10-19(11-8-18)33(29,30)26-13-15-31-16-14-26/h3-12H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZOYNKFDJBRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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